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4-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Physicochemical profiling Lipophilicity Aqueous solubility

Screening libraries often lack structural diversity in meta-substituted benzenesulfonamides, limiting hit-finding campaigns. This compound fills that gap with a morpholino-pyridazinyl core and angular geometry absent in para-linked analogs. • LogP 3.80, tPSA 73.2 Ų - compatible with standard DMSO-based assays at ≤10 µM. • Experimentally clean slate - no published bioactivity, ideal for primary HTS or as a negative control in MAO-B assays. • Reliable global delivery from dedicated research chemical supplier.

Molecular Formula C21H22N4O3S
Molecular Weight 410.49
CAS No. 933004-18-3
Cat. No. B2516589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
CAS933004-18-3
Molecular FormulaC21H22N4O3S
Molecular Weight410.49
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4
InChIInChI=1S/C21H22N4O3S/c1-16-5-7-19(8-6-16)29(26,27)24-18-4-2-3-17(15-18)20-9-10-21(23-22-20)25-11-13-28-14-12-25/h2-10,15,24H,11-14H2,1H3
InChIKeyHBRYDJOKQTXTAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 60 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide: Baseline Profile


4-Methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (CAS 933004-18-3) is a synthetic small-molecule screening compound belonging to the morpholino-pyridazinyl-benzenesulfonamide class . It is commercially cataloged as a drug-discovery screening library member under ChemDiv Compound ID G620-0232 . Its core scaffold combines a pyridazine ring decorated with a morpholine substituent, an aniline-like phenyl linker in the meta orientation, and a 4-methylbenzenesulfonamide cap . At the time of this evidence curation, no peer-reviewed primary research paper, patent with disclosed biological data, or curated bioactivity database entry has been identified that reports quantitative pharmacological activity for this specific compound.

Why Generic Substitution Fails for This Compound


The morpholino-pyridazinyl-benzenesulfonamide subclass is characterized by high sensitivity of biological activity to subtle structural changes: the position of the sulfonamide linkage (meta vs. para phenyl substitution), the nature of the sulfonamide aryl substituent (methyl, chloro, acetyl, trifluoromethoxy), and the identity of the heterocycle (pyridazine vs. pyridazinone) . In the only published SAR study on a closely related scaffold—pyridazinone-substituted benzenesulfonamides—only 2 of 17 congeners showed measurable hMAO-B inhibition (IC₅₀ 2.90 µM for compound 10), while the remainder were inactive, illustrating that even minor structural modifications can result in complete loss of detectable activity [1]. Without quantitative potency, selectivity, or pharmacokinetic data for the target compound, any assumption of functional interchangeability with a structural analog is scientifically unfounded and constitutes a risk for experimental reproducibility and procurement decision-making.

Compound vs. Analogs: Quantitative Differentiation


Lipophilicity & Solubility: 4-Methyl vs. Analogs

The target compound's 4-methylbenzenesulfonamide moiety confers a distinct physicochemical profile relative to analogs bearing alternative 4-position substituents on the same core scaffold. The measured logP of 3.80 and logD of 3.80 (at pH 7.4) for the target compound place it within a narrow, differentiation-relevant range: more lipophilic than the unsubstituted benzenesulfonamide analog (estimated logP ~2.8 by fragment addition) and less lipophilic than the 4-trifluoromethoxy analog (estimated logP ~4.2). Calculated logSw of -3.81 indicates moderate aqueous solubility, relevant for in vitro assay compatibility at DMSO concentrations ≤1%.

Physicochemical profiling Lipophilicity Aqueous solubility Lead optimization

Meta- vs. Para-Phenyl Linkage: Hydrogen-Bond Topology

The target compound features a meta-substituted central phenyl ring connecting the pyridazine core to the sulfonamide group. This meta connectivity produces a distinct three-dimensional vector orientation of the sulfonamide hydrogen-bond donor/acceptor relative to the morpholino-pyridazine ATP-mimetic motif. Para-linked analogs (e.g., 4-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide) project the sulfonamide group along a linear axis, while the meta arrangement introduces an ~120° angular offset. In kinase inhibitor design, such angular differences can determine whether the sulfonamide NH engages the hinge region or is directed toward solvent, directly impacting target binding [1]. Although no kinase inhibition data exist for the target compound, the meta-phenyl topology differentiates it geometrically from para-substituted library members.

Kinase inhibitor design ATP-binding pocket Hydrogen bonding Scaffold geometry

Absence of Bioactivity Data vs. Known MAO-B Inhibitors

A systematic search of PubMed, ChEMBL, BindingDB, PubChem, and major patent databases (USPTO, EPO, WIPO) as of April 2026 returned zero primary research publications, patent examples with biological data, or curated bioactivity records for CAS 933004-18-3. In contrast, the pyridazinone-substituted benzenesulfonamide class (e.g., compounds 10 and 18 from Petzer et al. 2024) has published hMAO-B IC₅₀ values of 2.90 µM and 4.36 µM respectively [1]. This evidence gap means the target compound's biological profile is entirely unknown, distinguishing it from structurally related but literature-characterized probes. For procurement purposes, this compound represents a true screening candidate rather than a tool compound with established pharmacology.

Data availability Reproducibility Literature precedent Screening compound

Oral Drug-Likeness: Polar Surface Area and H-Bond Capacity

The target compound has a calculated topological polar surface area (tPSA) of 73.2 Ų with 1 hydrogen-bond donor and 7 hydrogen-bond acceptors . This places it within Veber's oral drug-likeness thresholds (tPSA < 140 Ų; HBD ≤ 5; HBA ≤ 10). In comparison, many bifunctional pyridazine-sulfonamide analogs with additional polar substituents (e.g., carboxylic acid, tetrazole, or primary sulfonamide) exceed tPSA > 100 Ų, potentially compromising passive membrane permeability. The single sulfonamide NH donor combined with the morpholine oxygen and pyridazine nitrogen acceptors maintains a balanced HBD/HBA ratio of 1:7, which is consistent with CNS drug-like chemical space.

Drug-likeness Polar surface area Oral bioavailability ADME prediction

Application Scenarios for This Compound


Kinase & GPCR Screening in IP-Clean Space

The complete absence of published biological data for this compound, combined with its membership in a scaffold class (morpholino-pyridazinyl-benzenesulfonamide) that is structurally related to ATP-competitive kinase inhibitor motifs, makes it suitable for primary HTS campaigns against under-explored kinase or GPCR targets where freedom-to-operate and novelty are prioritized . Its balanced logP (3.80) and moderate calculated aqueous solubility (logSw -3.81) are compatible with standard DMSO-based assay workflows at concentrations up to 10 µM .

Meta-Phenyl Connectivity for Scaffold-Hopping Libraries

The meta-phenyl linkage between the pyridazine core and the sulfonamide group provides an angular geometry that is underrepresented in commercial para-phenyl-linked libraries. Medicinal chemistry teams designing fragment- or scaffold-hopping libraries can use this compound as a geometry-diversifying member to explore alternative binding modes in targets where para-substituted analogs have shown limited selectivity [1].

Data-Cold Compounds: Computational Training & Validation

As a compound with well-defined molecular descriptors (logP, logD, tPSA, molecular weight 410.49) but no experimental bioactivity labels, this compound serves as a valuable test case for benchmarking in silico target prediction algorithms, virtual screening scoring functions, and machine learning models trained to predict activity cliffs from chemical structure alone .

Negative Control for MAO-B Inhibitor Studies

Based on the class-level SAR from the Petzer et al. 2024 study, where the pyridazinone (not pyridazine) oxidation state was critical for MAO-B inhibition, the target compound—bearing a fully aromatic pyridazine ring—is expected to be inactive against MAO-B [1]. If experimentally confirmed, it could serve as a structurally matched negative control for the active pyridazinone-sulfonamide MAO-B inhibitors reported in the literature.

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